Biotin-19-SS-dutp

Description

Properties

CAS No. |

104142-46-3 |

|---|---|

Molecular Formula |

C33H54N7O18P3S3 |

Molecular Weight |

1025.9 g/mol |

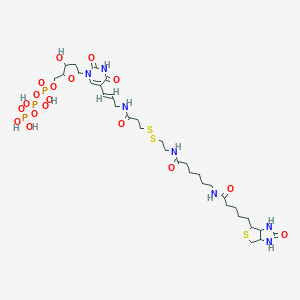

IUPAC Name |

[[5-[2,4-dioxo-5-[(E)-3-[3-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethyldisulfanyl]propanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C33H54N7O18P3S3/c41-23-17-29(56-24(23)19-55-60(51,52)58-61(53,54)57-59(48,49)50)40-18-21(31(45)39-33(40)47)7-6-13-35-28(44)11-15-63-64-16-14-36-27(43)9-2-1-5-12-34-26(42)10-4-3-8-25-30-22(20-62-25)37-32(46)38-30/h6-7,18,22-25,29-30,41H,1-5,8-17,19-20H2,(H,34,42)(H,35,44)(H,36,43)(H,51,52)(H,53,54)(H2,37,38,46)(H,39,45,47)(H2,48,49,50)/b7-6+ |

InChI Key |

BVFVAYBZGIQMFG-VOTSOKGWSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Isomeric SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonyms |

Bio-19-SS-dUTP biotin-19-SS-dUTP |

Origin of Product |

United States |

Conceptual Framework and Foundational Research of Biotin 19 Ss Dutp

Origin and Development as a Nucleotide Analog

Biotin-19-SS-dUTP was developed as a nucleotide analog to enable the labeling of DNA for various molecular biology techniques. Nucleotide analogs are modified versions of the naturally occurring nucleotides (dATP, dCTP, dGTP, dTTP) that can be incorporated into nucleic acids during synthesis by polymerases. The conjugation of biotin (B1667282), a vitamin known for its high affinity binding to avidin (B1170675) and streptavidin, to a nucleotide allows for the subsequent detection, capture, or immobilization of the labeled DNA. Biotin-labeled dUTP analogs, including this compound, are commonly used in techniques such as PCR, nick translation, and reverse transcription to introduce the biotin label into newly synthesized DNA. tocris.comontosight.ai

Structural Attributes Pertinent to Research Functionality

The structure of this compound consists of three main parts: the dUTP base, a spacer arm, and the biotin molecule. The biotin moiety is attached to the 5-position of the deoxyuridine base through a 19-atom spacer arm. ontosight.ai This spacer arm is crucial as it helps to reduce steric hindrance between the bulky biotin molecule and enzymes involved in DNA synthesis, allowing for efficient incorporation into the DNA strand.

Role of the Disulfide Linker Arm in Reversible Interactions

A key feature of this compound is the presence of a disulfide (-SS-) bond within its 19-atom spacer arm. ontosight.ai This disulfide bond serves as a chemically cleavable linker between the biotin molecule and the dUTP base. ontosight.aipnas.org The presence of this cleavable bond allows for the release of the biotin moiety from the labeled DNA under reducing conditions, typically by treatment with reducing agents such as dithiothreitol (B142953) (DTT). pnas.orgthermofisher.com

This reversible interaction is particularly advantageous in applications where the labeled DNA needs to be recovered or released from a streptavidin or avidin affinity matrix after capture. pnas.orgresearchgate.net Unlike biotin's essentially irreversible binding to streptavidin under physiological conditions, the cleavable disulfide linker provides a mild method for dissociating the biotinylated DNA from the binding protein without causing denaturation of the captured molecule or the affinity matrix. pnas.orgresearchgate.netthermofisher.com This is especially useful for isolating protein-DNA complexes or for applications requiring the elution of intact nucleic acids. pnas.orgpnas.org

Comparative Analysis with Other Biotinylated Nucleotide Analogs in Research

This compound is one of several biotinylated dUTP analogs available for research, which also include compounds like Biotin-11-dUTP and Biotin-16-dUTP. tocris.comctdbase.orgnih.govnih.gov A primary distinction among these analogs lies in the length and composition of the spacer arm linking biotin to the nucleotide, as well as the presence or absence of a cleavable bond.

Analogs like Biotin-11-dUTP typically feature a shorter, non-cleavable linker. tocris.comabpbio.com While these are effective for standard labeling and detection applications where irreversible binding to streptavidin is acceptable, they are not suitable for protocols requiring the release of the labeled DNA.

Biotin-SS-dUTP analogs, such as Biotin-12-SS-dUTP and this compound, are specifically designed with a disulfide bond in the linker, enabling chemical cleavage. pnas.orgnih.gov The length of the spacer arm, such as the 19-atom arm in this compound compared to the 12-atom arm in Biotin-12-SS-dUTP, can influence the accessibility of the biotin moiety to streptavidin and the efficiency of incorporation by various DNA polymerases. pnas.orgresearchgate.net Research has indicated that a longer linker arm, such as that in this compound, can provide greater distance between the biotin group and the DNA backbone, potentially improving the efficiency of capture by streptavidin and the subsequent recovery compared to analogs with shorter linkers like Biotin-12-SS-dUTP. researchgate.net This makes this compound particularly valuable in affinity purification strategies where efficient binding and subsequent mild elution of biotinylated nucleic acids are critical for downstream applications.

Synthesis and Derivatization Strategies for Biotin 19 Ss Dutp

Chemical Synthesis Pathways and Precursors

A common approach for synthesizing biotinylated nucleotide analogs, including those with disulfide linkers, involves the mercuration of dUTP at the 5-carbon position. nih.gov This is followed by a reaction with an allylamine (B125299) derivative to form 5-(3-amino)allyldeoxyuridine 5'-triphosphate (AA-dUTP). nih.gov AA-dUTP serves as a key intermediate, providing a reactive primary amine group. The biotin-linker-SS group is then attached to this amine group. For biotin-19-SS-dUTP, this involves reacting AA-dUTP with an activated form of biotin (B1667282) coupled to a linker containing a disulfide bond and a reactive group, such as an N-hydroxysuccinimide (NHS) ester. nih.govdojindo.com The specific 19-atom spacer arm with the disulfide bond distinguishes this compound from other biotinylated nucleotides like biotin-4-dUTP or biotin-12-SS-dUTP, which have different linker lengths or compositions. nih.govnih.gov

Purification Techniques for Synthesized this compound

Following chemical synthesis, purification of this compound is crucial to remove unreacted precursors, side products, and other impurities that could interfere with downstream enzymatic reactions and applications. Common purification techniques for biotinylated nucleotide analogs include ion-exchange chromatography and ion-pair reverse-phase high-performance liquid chromatography (HPLC). nih.gov These methods effectively separate the desired product based on its charge and hydrophobicity, respectively. Functional assays, such as incorporating the synthesized nucleotide into DNA via nick-translation and demonstrating its ability to bind to avidin (B1170675) or streptavidin affinity columns, are used to confirm the successful synthesis and purity of the biotinylated nucleotide. nih.gov

Advancements in Modifying this compound for Specific Research Applications

While the core structure of this compound with its cleavable disulfide linker is valuable, advancements in chemical modification strategies have led to the development of various biotinylated reagents with different properties and applications. These modifications often involve altering the linker arm or the biotin moiety itself. For instance, variations in linker length can influence the accessibility of the biotin tag to avidin or streptavidin, reducing steric hindrance and improving binding efficiency. thermofisher.comidtdna.com The cleavable disulfide bond in this compound is particularly useful for applications requiring the release of labeled molecules, such as in affinity purification protocols where the target DNA needs to be eluted from streptavidin-coated beads under mild reducing conditions using agents like dithiothreitol (B142953) (DTT). nih.govpnas.orgnih.gov Other biotinylation reagents exist with different cleavable linkers, such as photocleavable groups, offering alternative elution mechanisms. idtdna.com Research findings highlight the importance of the linker length and composition in the efficiency of affinity purification and the ability to recover labeled molecules. nih.gov For example, studies comparing biotin-12-SS-dUTP and this compound have shown that the longer linker in this compound facilitates more efficient recovery of labeled DNA from streptavidin columns, likely due to reduced steric hindrance around the disulfide bond. nih.gov

Considerations for Scalable Production in Academic Research

Scalable production of modified nucleotides like this compound in academic research settings presents unique challenges compared to large-scale industrial synthesis. While the chemical synthesis pathways are established, scaling up these processes requires optimization of reaction conditions, access to larger quantities of precursors, and efficient purification methods suitable for handling increased volumes. nih.gov The procedures described for synthesis and purification, such as mercuration, reaction with allylamine, conjugation with activated biotin-linker, and subsequent chromatography, need to be adapted for larger scales while maintaining product purity and yield. nih.gov The cost of specialized precursors and the labor-intensive nature of multi-step organic synthesis can be significant considerations in an academic environment. While large-scale synthesis of related compounds like biotin fishersci.cauril using mechanochemical approaches has shown promise for scalability, these methods may not be directly applicable to nucleotide synthesis without significant adaptation. researchgate.net Therefore, academic labs often rely on commercial suppliers for larger quantities of this compound, or they may need to invest in specialized equipment and expertise for in-house synthesis at a larger scale than typical research-scale preparations. ontosight.ai Efficient purification techniques that can handle larger batch sizes, such as preparative chromatography, become more critical for scalable production. nih.gov

Enzymatic Incorporation Mechanisms of Biotin 19 Ss Dutp into Nucleic Acids

Substrate Efficiency of DNA Polymerases with Biotin-19-SS-dUTP

DNA polymerases recognize this compound as an analogue of deoxythymidine triphosphate (dTTP). The large biotin (B1667282) moiety, attached via a 19-atom spacer arm containing a cleavable disulfide bond, can influence the enzyme's ability to bind and incorporate the nucleotide.

Escherichia coli DNA Polymerase I is a versatile enzyme possessing both 5'→3' polymerase and 5'→3' exonuclease activities, making it ideal for nick translation. In this method, DNase I introduces single-strand breaks ("nicks") into a DNA duplex. DNA Polymerase I then binds to these nicks, where its exonuclease activity removes existing nucleotides from the 5' side of the nick while its polymerase activity simultaneously adds new nucleotides to the 3' side, effectively "translating" the nick along the DNA strand.

This compound serves as an effective, albeit not perfect, substrate for DNA Polymerase I in nick translation reactions. Research on a structurally similar cleavable analogue, Bio-SS-dUTP, which also features a disulfide bond in its linker arm, demonstrated that it supports DNA synthesis at a rate of 35% to 40% compared to an equivalent concentration of the natural nucleotide, TTP. royalsocietypublishing.orgnih.gov This indicates a moderate reduction in incorporation efficiency due to the bulky biotin-linker group, but the rate is sufficient for producing effectively labeled DNA probes for various applications, including in situ hybridization. royalsocietypublishing.org The density of the biotin label can be controlled by adjusting the molar ratio of this compound to dTTP in the reaction mixture.

| Substrate | Relative Incorporation Rate (vs. TTP) | Enzyme | Labeling Method |

|---|---|---|---|

| TTP (Thymidine Triphosphate) | 100% | E. coli DNA Polymerase I | Nick Translation |

| Bio-SS-dUTP | 35-40% | E. coli DNA Polymerase I | Nick Translation |

The polymerase chain reaction (PCR) provides a powerful method for generating large quantities of specifically labeled DNA fragments. The efficiency of incorporating this compound during PCR is highly dependent on the chosen thermostable DNA polymerase. researchgate.net

Family A polymerases, such as Taq DNA polymerase, are commonly used but can exhibit reduced efficiency when incorporating nucleotides with bulky modifications. nih.govinterchim.fr Complete substitution of dTTP with a biotinylated analogue often leads to significant inhibition of the PCR, resulting in low or no product yield. researchgate.net Studies comparing different biotinylated pyrimidines found that Taq polymerase incorporated a biotin-labeled dCTP analog more efficiently than a biotin-labeled dUTP analog. researchgate.net

In contrast, some Family B DNA polymerases, such as Pfu and VentR (exo-), often demonstrate superior performance in synthesizing highly modified DNA. nih.gov Research has shown that VentR exo– DNA polymerase, in particular, can successfully synthesize a 300 base pair DNA product even when all four natural dNTPs are completely replaced by their biotin-labeled counterparts. nih.govresearchgate.net However, it is important to note that some proofreading polymerases like Pfu can be inhibited by templates containing uracil (B121893), which could potentially stall the reaction after successful incorporation of this compound in subsequent cycles. nih.govthermofisher.com Therefore, for most applications, especially with Taq polymerase, a partial substitution of dTTP with this compound is recommended to achieve a balance between labeling density and amplification yield. interchim.fr

| Polymerase Family | Example Enzyme | Typical Efficiency with Modified dNTPs | Notes |

|---|---|---|---|

| Family A | Taq Polymerase | Moderate to Low | Often inhibited by 100% substitution; requires optimization of modified dNTP ratio. |

| Family B | VentR (exo-) | High | Can tolerate high levels of substitution, including complete replacement of natural dNTPs. |

| Family B | Pfu Polymerase | Variable | Shows good incorporation but can be stalled by dU-containing templates. |

Terminal Deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. nih.gov This property is widely exploited for labeling the 3' ends of DNA fragments, most notably in the TUNEL (TdT-mediated dUTP-biotin Nick End Labeling) assay for detecting DNA fragmentation associated with apoptosis. nih.govnih.govresearchgate.net

TdT efficiently incorporates a variety of modified nucleotides, including this compound, onto the 3'-OH ends of single- or double-stranded DNA. jenabioscience.combiotium.com The enzyme's lack of template dependence makes it a robust tool for this application. nih.gov The reaction results in the addition of a "tail" of biotinylated nucleotides to the DNA fragment. While TdT can incorporate multiple labeled dUTPs, the precise number can be influenced by reaction conditions and the specific nucleotide analog. nih.gov The bulky nature of the biotin label may sterically hinder the addition of a long tail, but it is highly effective for introducing a detectable tag at the terminus of a DNA probe.

RNA Polymerase Efficiency in In Vitro Transcription

Standard in vitro transcription is a process catalyzed by RNA polymerases, such as SP6, T7, or T3, which synthesize RNA strands using a DNA template. nih.gov The canonical substrates for these enzymes are ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, and UTP). This compound is a deoxyribonucleoside triphosphate (dNTP) and is therefore not a standard substrate for the elongation phase of RNA synthesis by these polymerases. The established method for producing biotin-labeled RNA probes involves the use of biotinylated ribonucleoside triphosphates, such as Biotin-16-UTP. nih.gov

However, the field of transcription biology has identified a phenomenon known as non-canonical transcription initiation. royalsocietypublishing.orgoup.comnih.gov In this process, RNA polymerases can initiate transcription using substrates other than a canonical rNTP, such as coenzymes like NAD+ or other nucleotide analogues, provided the substrate can base-pair with the template DNA at the transcription start site. nih.gov It is theoretically possible that an RNA polymerase could incorporate a single this compound molecule at the 5' end of a transcript if the template sequence dictates it. This would represent an initiation event, not efficient incorporation throughout the RNA strand during elongation. Therefore, this compound is not considered an efficient substrate for generating internally-labeled RNA probes via standard in vitro transcription.

Impact of Linker Arm Length on Enzymatic Recognition and Incorporation

The linker arm connecting the biotin molecule to the C-5 position of the uracil base plays a critical role in the utility of this compound. This linker serves two main purposes: it spatially separates the bulky biotin from the nucleotide to minimize steric hindrance for the polymerase, and it makes the biotin available for subsequent detection by avidin (B1170675) or streptavidin.

The length of this linker represents a trade-off between incorporation efficiency and detection sensitivity.

Incorporation Efficiency : Generally, nucleotides with shorter linker arms are better substrates for DNA polymerases. The bulk and flexibility of a long chain can interfere with the precise positioning of the nucleotide within the enzyme's active site, potentially lowering the incorporation rate. interchim.frgenaxxon.com

Detection Accessibility : Conversely, a longer linker arm projects the biotin molecule further away from the DNA helix, reducing steric hindrance and making it more accessible to the binding pocket of large detection proteins like streptavidin. interchim.frgenaxxon.com

The 19-atom linker of this compound represents a compromise, offering sufficient length for effective detection while being tolerated by a range of polymerases. Furthermore, the inclusion of a disulfide (S-S) bond within the linker is a key structural feature. This bond is stable under standard enzymatic and hybridization conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT). This cleavability is invaluable for applications requiring the release of the labeled nucleic acid from an avidin/streptavidin affinity matrix under mild, non-denaturing conditions. royalsocietypublishing.orgnih.gov

Optimization of this compound Incorporation Efficiency in Nucleic Acid Synthesis

To achieve optimal labeling of nucleic acids with this compound, several reaction parameters must be carefully optimized.

For PCR-based labeling , the most critical factor is the ratio of this compound to the natural dTTP. interchim.fr As 100% substitution can inhibit many polymerases, particularly Taq, a titration experiment is often necessary. researchgate.net

A starting point for optimization is often a molar ratio of 1:2 or 1:1 for this compound to dTTP. interchim.frnih.gov

For enzymes that are more tolerant of modified substrates, such as VentR (exo-), higher substitution ratios can be successfully employed. nih.gov

For nick translation , the ratio of this compound to dTTP is also the primary means of controlling the labeling density. A common protocol aims to incorporate a biotin label every 20-25 nucleotides to achieve high sensitivity in subsequent detection steps without compromising hybridization efficiency.

For 3'-end labeling with TdT , optimization typically involves adjusting the incubation time and the concentration of the enzyme and the labeled nucleotide to control the length of the 3' tail.

Molecular Interaction Dynamics: Biotin 19 Ss Dutp with Avidin/streptavidin Systems

Kinetic and Thermodynamic Characterization of Binding

The interaction between biotin (B1667282) and avidin (B1170675) or streptavidin is renowned for its extremely high affinity, often cited as one of the strongest known non-covalent biological interactions. The dissociation constant (Kd) for the biotin-streptavidin interaction is typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M. idtdna.comnih.gov While specific kinetic and thermodynamic parameters for Biotin-19-SS-dUTP may vary slightly due to the presence of the linker and the dUTP moiety, the fundamental high-affinity binding characteristic of biotin to avidin and streptavidin is maintained. This strong affinity allows biotinylated molecules, including DNA incorporating this compound, to be captured efficiently by immobilized avidin or streptavidin.

Mechanisms of Binding Affinity and Specificity

The remarkable affinity and specificity of the biotin-avidin/streptavidin interaction stem from a combination of factors. The biotin molecule fits into a deep pocket within the avidin or streptavidin protein structure. idtdna.com This pocket provides an enveloping effect that significantly contributes to the binding interaction. Multiple non-covalent forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, contribute to the stability of the complex. Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, possesses four high-affinity binding sites for biotin. nih.gov Avidin, a homotetrameric protein from egg whites, also binds strongly to biotin. cenmed.com The precise fit of biotin within the binding pocket ensures high specificity, minimizing interactions with other molecules.

Reversibility of Binding via Disulfide Bond Cleavage

A key feature of this compound is the presence of a disulfide bond within the linker connecting biotin to dUTP. This disulfide bond provides a mechanism for the reversible capture and release of molecules incorporating this modified nucleotide. While the interaction between biotin and avidin/streptavidin is generally considered nearly irreversible under physiological conditions, the introduction of a cleavable element in the linker allows for dissociation of the complex under specific chemical conditions. thermofisher.comthermofisher.com After binding a molecule labeled with this compound to an avidin or streptavidin affinity matrix, the disulfide bond can be cleaved, releasing the labeled molecule while the biotin moiety remains bound to the matrix. thermofisher.comthermofisher.comnih.gov

Chemical Reduction Agents and Conditions for Elution

The cleavage of the disulfide bond in this compound is typically achieved through the use of chemical reduction agents. Common reducing agents employed for this purpose include dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.comnih.govwikipedia.orgwikipedia.org

Dithiothreitol (DTT): DTT is a widely used reducing agent that effectively reduces disulfide bonds. wikipedia.orgfishersci.ca It is often used at concentrations ranging from tens to hundreds of millimolar for the elution of biotinylated molecules from avidin or streptavidin columns. pnas.org

2-Mercaptoethanol: Similar to DTT, 2-mercaptoethanol is another common thiol-based reducing agent capable of cleaving disulfide bonds. fishersci.atnih.gov

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a more stable and odorless reducing agent compared to DTT and 2-mercaptoethanol. wikipedia.orgontosight.ai It is also effective at reducing disulfide bonds and can be used for the elution of molecules labeled with cleavable biotin. wikipedia.orgsmartscience.co.th

The specific conditions for elution, such as the concentration of the reducing agent, incubation time, and temperature, may need to be optimized depending on the specific application and the nature of the molecule being eluted. Elution with buffer containing a reducing agent like DTT has been shown to recover biotinylated DNA from an avidin-agarose column. pnas.org

Impact of Cleavage on Nucleic Acid Integrity

A significant advantage of using a cleavable biotinylated nucleotide like this compound is the ability to recover the labeled nucleic acid under relatively mild, non-denaturing conditions after cleavage of the disulfide bond. This is in contrast to eluting standard biotinylated molecules from avidin/streptavidin, which often requires harsh conditions that can damage the nucleic acid or associated proteins. thermofisher.comnih.gov Studies have demonstrated that DNA containing Biotin-SS-dUTP can be recovered from avidin affinity columns by reduction of the disulfide bond, and the recovered nucleic acid can be intact and suitable for downstream applications. For instance, biotinylated DNA incorporated into nucleosomes using Bio-SS-dUTP was successfully recovered from an avidin-agarose column by elution with DTT, and the recovered nucleosomes were shown to be intact particles. pnas.org This highlights the utility of the cleavable linker in preserving the integrity of nucleic acid complexes.

Influence of Spacer Arm Chemistry on Biotin-Streptavidin Interaction

The chemistry and length of the spacer arm connecting biotin to the molecule of interest, such as dUTP in this compound, play a crucial role in the efficiency of the biotin-avidin/streptavidin interaction. A sufficiently long spacer arm is essential to reduce steric hindrance between the protein (avidin or streptavidin) and the molecule conjugated to biotin. thermofisher.comspherotech.com Steric hindrance can impede the access of biotin to the binding pocket, thereby reducing binding efficiency. Spacer arms of adequate length ensure that the biotin moiety can fully engage with the binding site within the protein. The inclusion of specific chemical functionalities within the spacer arm, such as the disulfide bond in this compound, provides additional properties, such as the ability to cleave the linker for reversible binding, without negatively impacting the primary high-affinity interaction between biotin and the binding protein.

Methodological Applications of Biotin 19 Ss Dutp in Nucleic Acid Research

Probe Preparation and Labeling Strategies

Biotin-19-SS-dUTP can be enzymatically incorporated into DNA to generate biotin-labeled probes for various detection and purification applications. Several common enzymatic methods are employed, each offering distinct advantages depending on the specific research goal. These methods rely on DNA polymerases or transferases that can recognize and incorporate the modified nucleotide into a growing DNA strand.

Random priming is a robust method for labeling complex DNA templates, such as entire genomes or cDNA populations. The technique utilizes a mixture of short, random oligonucleotides (typically hexamers or nonamers) that anneal at multiple sites along a denatured DNA template. genelink.com

The Klenow fragment of E. coli DNA Polymerase I, which lacks 5'→3' exonuclease activity, extends these primers, synthesizing new DNA strands complementary to the template. By including this compound in the reaction mixture along with the other three natural deoxynucleoside triphosphates (dATP, dCTP, dGTP), the biotin (B1667282) label is incorporated throughout the newly synthesized DNA. This method results in a high density of labels distributed across the entire length of the template, producing probes with high specific activity suitable for screening libraries or for use in microarray and fluorescence in situ hybridization (FISH) experiments. genelink.com

Table 1: Comparison of Random Priming Reaction Conditions

| Parameter | Condition | Purpose |

| Template DNA | 10 ng to 3 µg (linearized) | The DNA to be labeled. Linear DNA is labeled more efficiently. |

| Primers | Random hexanucleotides/nonamers | To provide multiple 3'-OH ends for polymerase extension. |

| Enzyme | Klenow Fragment of DNA Polymerase I | Synthesizes the new, labeled DNA strand. |

| Nucleotides | dATP, dCTP, dGTP, dTTP, this compound | Building blocks for DNA synthesis, with the biotinylated analog for labeling. |

| Incubation | 1 to 20 hours at 37°C | Longer incubation times can increase the yield of labeled DNA. |

The polymerase chain reaction (PCR) offers a powerful and specific method for generating biotin-labeled DNA probes from defined regions of a genome or cDNA. biotium.com In this approach, this compound is included in the PCR master mix along with the standard dNTPs. sciencegateway.orginterchim.fr

During amplification, a thermostable DNA polymerase, such as Taq polymerase, incorporates the this compound opposite adenine (B156593) residues in the template strand. interchim.fr It is important to note that some polymerases, particularly archaeal proofreading polymerases like Pfu, can be inhibited by dUTP and its analogs. Therefore, non-proofreading enzymes like Taq are generally preferred for this application. biotium.com The ratio of this compound to dTTP in the reaction can be adjusted to control the density of the biotin label in the final PCR product. sciencegateway.orginterchim.fr This method is highly efficient for creating specific probes for applications like Southern blotting, FISH, and for generating templates for affinity purification. sigmaaldrich.comscientificlabs.co.uk

Nick translation is a classic technique for labeling double-stranded DNA probes. The process involves the coordinated action of two enzymes: DNase I and E. coli DNA Polymerase I. aatbio.comsigmaaldrich.com DNase I introduces single-strand breaks, or "nicks," at random locations in the DNA backbone, creating free 3'-hydroxyl groups. sigmaaldrich.comscientificlabs.co.uk

DNA Polymerase I then binds to these nicks. Its 5'→3' exonuclease activity removes nucleotides from the 5' side of the nick, while its 5'→3' polymerase activity simultaneously adds new nucleotides to the 3' side. scientificlabs.co.uksigmaaldrich.com When this compound is present in the reaction, it is incorporated into the newly synthesized stretches of DNA. nih.gov This process effectively moves, or "translates," the nick along the DNA strand, resulting in a uniformly labeled, double-stranded probe. aatbio.com The size of the resulting labeled fragments, typically between 200 and 500 nucleotides, can be controlled by adjusting the concentration of DNase I and the reaction time. sigmaaldrich.com This method is effective for labeling various DNA templates, including plasmids and cosmids. scientificlabs.co.ukaatbio.com

For applications where labeling internal sequences might interfere with probe hybridization or protein binding, 3'-end labeling provides a precise alternative. fishersci.com This method utilizes the enzyme Terminal Deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase. nih.gov

TdT catalyzes the addition of nucleotides to the free 3'-hydroxyl terminus of a DNA strand. fishersci.comjenabioscience.com The enzyme can label single-stranded DNA, double-stranded DNA with 3' overhangs, or, less efficiently, blunt-ended duplexes. fishersci.com By using this compound as the substrate, one or more biotin labels can be attached specifically to the 3' end of the DNA molecule. jenabioscience.com This technique is particularly useful for labeling oligonucleotides for use in electrophoretic mobility shift assays (EMSA), where the internal sequence must remain unmodified to ensure specific protein binding. fishersci.com

Affinity-Based Isolation and Purification of Biotinylated Nucleic Acids

The strong and highly specific interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) is one of the most powerful tools in biotechnology for affinity purification. upenn.edunih.gov Once a nucleic acid is labeled with this compound, it can be efficiently captured from complex mixtures using streptavidin immobilized on a solid support. The key advantage of the disulfide linker in this compound is that this capture is reversible under mild conditions. nih.govvectorlabs.com

Streptavidin is commonly conjugated to various solid supports, including magnetic beads, agarose (B213101) resin for columns, and microplates. nih.govbangslabs.com When a solution containing this compound-labeled DNA is incubated with these supports, the biotin moiety binds tightly to the immobilized streptavidin, effectively capturing the DNA. nih.govupenn.edu

Unbound components of the mixture can then be washed away, leaving the purified biotinylated nucleic acid-streptavidin complex. bangslabs.com The critical step that leverages the unique nature of this compound is the elution. While the standard biotin-streptavidin bond requires harsh, denaturing conditions to break (e.g., boiling in SDS or using formamide), the disulfide bond in the this compound linker can be easily cleaved. nih.gov

Elution is achieved by incubating the support with a mild reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355). nih.govvectorlabs.com These agents reduce the disulfide bond, cleaving the linker arm and releasing the nucleic acid from the streptavidin support. The biotin portion remains bound to the streptavidin, but the now-unlabeled DNA is recovered in its native, single- or double-stranded form, ready for downstream applications like sequencing, cloning, or structural analysis. nih.gov This gentle elution preserves the integrity of delicate protein-DNA complexes, making it a superior method for their isolation. nih.gov

Table 2: Elution Conditions for Biotinylated Nucleic Acids

| Biotin Linker Type | Elution Method | Conditions | Effect on Nucleic Acid/Complex |

| Standard (Non-cleavable) | Denaturation | 95% formamide, 65°C | Denatures DNA, disrupts protein-DNA complexes. |

| Standard (Non-cleavable) | Denaturation | Boiling in SDS buffer | Denatures DNA and proteins. |

| Biotin-SS (Cleavable) | Reduction | 50-500 mM Dithiothreitol (DTT) | Preserves native structure of DNA and associated proteins. nih.govvectorlabs.com |

Elution and Recovery of Biotinylated Material

The key advantage of incorporating this compound into nucleic acids is the capacity for mild elution and efficient recovery of the labeled material from avidin (B1170675) or streptavidin affinity matrices. Unlike the extremely strong interaction between biotin and avidin, which often necessitates harsh denaturing conditions for dissociation, the disulfide bond within the spacer arm of this compound provides a specific cleavage site for elution under non-denaturing conditions. nih.govnih.gov

The elution process is typically achieved by treating the affinity-bound complex with a reducing agent, which specifically targets and breaks the disulfide (-S-S-) bond. nih.gov This cleavage releases the biotinylated nucleic acid from the immobilized avidin or streptavidin, leaving the biotin moiety still attached to the solid support. This method preserves the integrity of the eluted biological material, such as protein-DNA complexes, making it suitable for further functional and structural analyses. nih.gov

Dithiothreitol (DTT) is a commonly used reducing agent for this purpose. Research has demonstrated that buffers containing DTT effectively release the captured material. For instance, in a study involving nucleosomes assembled on DNA containing a cleavable biotinylated analog, 90% of the bound complexes were recovered from an avidin-agarose column by elution with a buffer containing 50-500 mM DTT. nih.gov The recovered nucleosomes were shown to be intact 11S particles, confirming the gentle nature of the elution process. nih.gov Similarly, another study reported that cleavage of the disulfide bond in the linker arm of this compound resulted in the elution of virtually all of the affinity-isolated DNA sequences from a streptavidin and biotin-cellulose complex. nih.gov

The general protocol for elution involves incubating the streptavidin beads, with the bound biotinylated material, in a buffer containing a sufficient concentration of a reducing agent. The supernatant containing the released material is then collected for downstream applications.

Table 1: Elution Conditions and Recovery Rates for Biotin-SS-dUTP Labeled Nucleic Acids

| Eluting Agent | Concentration Range | Recovery Rate | Eluted Material | Source |

|---|---|---|---|---|

| Dithiothreitol (DTT) | 50-500 mM | 90% | Bio-SS-Nucleosomes | nih.gov |

Optimization for Minimizing Non-Specific Binding and Maximizing Recovery

Achieving high purity and yield in affinity capture experiments using this compound requires careful optimization to minimize non-specific binding of molecules to the streptavidin-coated support and to maximize the recovery of the target material during elution.

Minimizing Non-Specific Binding:

Non-specific binding can arise from interactions between the solid matrix or the avidin/streptavidin protein itself with other molecules in the sample. Several strategies can be employed to mitigate this issue:

Blocking Agents: Before introducing the sample containing the biotinylated nucleic acid, it is crucial to block non-specific binding sites on the affinity matrix. researchgate.net Common blocking agents include Bovine Serum Albumin (BSA) and non-specific competitor DNA, such as sheared salmon or herring sperm DNA. researchgate.net These molecules saturate potential sites of non-specific interaction on the beads.

Washing Conditions: Stringent washing steps after the binding of the biotinylated material are critical for removing non-specifically bound contaminants. researchgate.net Optimization of wash buffers, often by increasing the salt concentration (e.g., up to 1 M NaCl), can disrupt weak, non-specific electrostatic interactions. researchgate.netnih.gov The inclusion of a mild non-ionic detergent, like Tween 20, in the wash buffer can also help to reduce background binding. researchgate.net

Competitor DNA: In pull-down assays, adding an excess of non-biotinylated, non-specific DNA to the sample can help prevent the target DNA from binding non-specifically to the beads by competing for available binding sites. researchgate.net

Maximizing Recovery:

While the cleavable linker in this compound facilitates high recovery, certain factors can influence the efficiency of the elution step:

Binding Capacity: It is important to ensure that the amount of biotinylated material applied does not exceed the binding capacity of the streptavidin resin. Overloading the resin can lead to the loss of target material in the flow-through.

Elution Incubation Time: Allowing sufficient incubation time with the reducing agent is necessary to ensure complete cleavage of the disulfide bonds.

Efficient Collection: Careful handling during the collection of the eluate is required to avoid loss of the recovered sample.

Studies have demonstrated high recovery rates using this system. For example, after optimizing binding and washing, up to 80% of nick-translated DNA incorporating this compound could be bound to the affinity matrix, with subsequent cleavage of the disulfide bond leading to the elution of nearly all of this captured material. nih.gov

Table 2: Strategies for Optimization

| Optimization Goal | Method | Key Reagents/Parameters | Rationale | Source |

|---|---|---|---|---|

| Minimize Non-Specific Binding | Blocking | BSA, Salmon Sperm DNA | Saturates non-specific binding sites on the matrix. | researchgate.net |

| Minimize Non-Specific Binding | Stringent Washing | High Salt Buffers (e.g., 1 M NaCl), Detergents (e.g., Tween 20) | Disrupts weak, non-specific electrostatic and hydrophobic interactions. | researchgate.netnih.gov |

| Minimize Non-Specific Binding | Competition | Excess Non-biotinylated DNA | Competes with the target molecule for non-specific binding sites. | researchgate.net |

| Maximize Recovery | Efficient Elution | Dithiothreitol (DTT) | Ensures complete cleavage of the disulfide linker for release of the target. | nih.gov |

Detection and Signal Amplification Methodologies for Biotin 19 Ss Dutp Labeled Biomolecules

Enzyme Conjugates (e.g., Horseradish Peroxidase, Alkaline Phosphatase)

Enzyme conjugates are widely used for the detection of biotin-labeled biomolecules, particularly in applications like Western blotting, ELISA, Southern blotting, and Northern blotting thenativeantigencompany.comnih.govsigmaaldrich.combiocompare.comabcam.comsigmaaldrich.comjacksonimmuno.combiovendor.com. Horseradish peroxidase (HRP) and alkaline phosphatase (AP) are two commonly employed enzymes due to their ability to convert a variety of substrates into detectable signals sigmaaldrich.comabcam.comjacksonimmuno.comsquarespace.com.

Streptavidin or avidin (B1170675) conjugated to HRP or AP can bind to the biotin (B1667282) label on the target molecule researchgate.netthenativeantigencompany.comnih.govsigmaaldrich.com. The bound enzyme then reacts with an appropriate substrate to produce a signal sigmaaldrich.comabcam.comjacksonimmuno.comsquarespace.com. For HRP, substrates can yield colorimetric, chemiluminescent, or fluorescent products sigmaaldrich.comjacksonimmuno.comsquarespace.com. AP substrates typically produce colorimetric or chemiluminescent signals abcam.comsquarespace.comcosmobio.co.jp. The choice of enzyme and substrate depends on the desired detection method and sensitivity. For instance, HRP is often used with substrates like DAB or AEC for colorimetric detection in immunohistochemistry, while chemiluminescent substrates like luminol (B1675438) are used for high sensitivity in Western blots sigmaaldrich.comabcam.comjacksonimmuno.comsquarespace.com. AP is frequently used with NBT/BCIP for colorimetric detection, yielding a purple precipitate researchgate.netnih.gov.

The use of enzyme conjugates with streptavidin or avidin allows for signal amplification because each streptavidin or avidin molecule can bind up to four biotin molecules, and each enzyme molecule can process multiple substrate molecules bioacts.comthenativeantigencompany.comabcam.com. This enzymatic turnover generates a strong signal even from low amounts of labeled target sigmaaldrich.comabcam.com.

Fluorophore-Conjugated Streptavidin/Avidin

Fluorescent detection of biotin-labeled biomolecules is achieved using streptavidin or avidin conjugated directly to a fluorophore bioacts.comthenativeantigencompany.comsigmaaldrich.combiocompare.comresearchgate.netabcam.comthermofisher.com. This method is particularly useful in applications requiring direct visualization, such as fluorescence in situ hybridization (FISH), immunofluorescence (IF), and flow cytometry bioacts.comthenativeantigencompany.combiocompare.comresearchgate.netthermofisher.comhellobio.comcellsignal.com.

A wide array of fluorophores with different excitation and emission spectra are available, allowing for multiplexed experiments where multiple targets are detected simultaneously using different colored labels biocompare.comthermofisher.com. Examples of commonly used fluorophores include Fluorescein (FITC), Rhodamine, Cyanine dyes (e.g., Cy3), and Alexa Fluor dyes thenativeantigencompany.comsigmaaldrich.combiocompare.comresearchgate.netthermofisher.comcellsignal.com.

The fluorophore-conjugated streptavidin or avidin binds to the biotin label on the target molecule, and the signal is detected using a fluorescence microscope, plate reader, or flow cytometer bioacts.comthenativeantigencompany.comthermofisher.com. This approach offers good sensitivity and is suitable for quantitative analysis. The strong and specific binding between biotin and streptavidin/avidin ensures efficient labeling and detection of the target bioacts.comresearchgate.net.

Chemiluminescent Detection Systems

Chemiluminescent detection provides a highly sensitive method for detecting biotin-labeled biomolecules, often surpassing the sensitivity of colorimetric methods thermofisher.comfishersci.sefishersci.comcosmobio.co.jpcreative-diagnostics.com. These systems typically involve an enzyme conjugate, most commonly HRP or AP, that acts on a chemiluminescent substrate thermofisher.comfishersci.sefishersci.comsquarespace.comcosmobio.co.jp.

In a typical chemiluminescent system for biotin detection, streptavidin conjugated to HRP or AP is used thermofisher.comfishersci.sefishersci.comcosmobio.co.jp. After binding to the biotinylated target, the enzyme catalyzes a reaction with a luminogenic substrate, producing light as a byproduct thermofisher.comfishersci.sefishersci.comsquarespace.com. This light can be detected using a CCD camera or X-ray film pubcompare.aifishersci.comcosmobio.co.jp.

Chemiluminescent detection is widely used in Western blotting, Southern blotting, and Northern blotting due to its ability to detect low-abundance targets thermofisher.comfishersci.sepubcompare.aifishersci.comcosmobio.co.jp. Enhanced luminol substrates for HRP are particularly popular for their high sensitivity and signal duration fishersci.sefishersci.com. AP-based chemiluminescent substrates, such as those utilizing dioxetane derivatives, also offer high sensitivity cosmobio.co.jp. Chemiluminescent systems often provide a wide dynamic range and are suitable for quantitative analysis.

Immunoassays Utilizing Anti-Biotin Antibodies

While the high affinity of streptavidin/avidin for biotin is the most common detection mechanism, anti-biotin antibodies can also be used to detect biotin-labeled biomolecules cellsignal.comcreative-diagnostics.com. These antibodies are raised against biotin and can directly bind to the biotin moiety on the labeled molecule.

Anti-biotin antibodies can be conjugated to enzymes (like HRP or AP) or fluorophores for detection in various immunoassay formats, such as ELISA, Western blotting, and immunohistochemistry cellsignal.comcreative-diagnostics.com. This approach can be particularly useful in situations where the use of streptavidin or avidin might lead to high background due to endogenous biotin in the sample sigmaaldrich.comabcam.comcellsignal.com. Using an anti-biotin antibody can potentially reduce such background interference cellsignal.com.

However, the affinity of anti-biotin antibodies for biotin is typically lower than that of streptavidin or avidin cellsignal.com. Therefore, detection systems utilizing anti-biotin antibodies might be less sensitive compared to those employing streptavidin or avidin conjugates, although some research suggests that certain non-enzymatic chemiluminescence immunoassays using biotin-conjugated tags detected by avidin can be more sensitive than biotin-HRP chemiluminescence enzyme immunoassays creative-diagnostics.com.

Signal Amplification Strategies (e.g., Tyramide Signal Amplification)

Signal amplification strategies are employed to enhance the detection sensitivity of biotin-labeled biomolecules, particularly when dealing with low-abundance targets hellobio.combiotium.comnih.gov. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful technique that significantly increases signal intensity biotium.comapexbt.commedchemexpress.comfocusbiomolecules.com.

TSA utilizes the catalytic activity of HRP to deposit activated tyramide molecules in the vicinity of the HRP conjugate hellobio.combiotium.comapexbt.com. In the context of biotin detection, HRP is typically conjugated to streptavidin, which binds to the biotinylated target hellobio.combiotium.com. A tyramide molecule labeled with a reporter (such as biotinyl tyramide or a fluorophore-conjugated tyramide) is added in the presence of hydrogen peroxide hellobio.combiotium.comapexbt.com. The HRP catalyzes the conversion of the labeled tyramide into a highly reactive radical, which then covalently binds to tyrosine residues on nearby proteins hellobio.combiotium.com.

If biotinyl tyramide is used, this results in the deposition of multiple biotin molecules around the initial HRP-streptavidin binding site hellobio.combiotium.comapexbt.com. These deposited biotin molecules can then be detected with a secondary layer of fluorophore-conjugated streptavidin or an enzyme-conjugated streptavidin, leading to significant signal amplification hellobio.combiotium.com. TSA can provide a sensitivity enhancement of up to 100-fold compared to conventional methods biotium.com. It is widely used in immunohistochemistry (IHC), immunocytochemistry (ICC), and FISH to detect low-abundance antigens or nucleic acid sequences hellobio.combiotium.comapexbt.commedchemexpress.comfocusbiomolecules.com.

Other signal amplification strategies involving biotin include the use of biotinylated secondary antibodies followed by enzyme-conjugated streptavidin (ABC or LSAB methods), where multiple biotin molecules on the secondary antibody bind to multiple streptavidin-enzyme conjugates, thereby increasing the enzymatic signal thenativeantigencompany.comsigmaaldrich.comabcam.comabcam.com.

Table 1: Common Detection and Signal Amplification Methods for Biotin-Labeled Biomolecules

| Method | Reporter Molecule Conjugated To Streptavidin/Avidin | Detection Principle | Typical Applications | Signal Amplification |

| Enzyme Conjugates (HRP, AP) | HRP or AP | Enzymatic conversion of substrate to detectable product (colorimetric, chemiluminescent, fluorescent) | Western Blotting, Southern/Northern Blotting, ELISA, IHC, ISH | Yes |

| Fluorophore-Conjugated Streptavidin/Avidin | Fluorophore | Direct fluorescence detection | FISH, Immunofluorescence, Flow Cytometry, Microarrays | Moderate (multiple biotin binding sites) |

| Chemiluminescent Detection Systems | HRP or AP | Enzymatic conversion of luminogenic substrate to light | Western Blotting, Southern/Northern Blotting, ELISA | Yes |

| Immunoassays Utilizing Anti-Biotin Antibodies | Enzyme or Fluorophore | Antibody binding to biotin, followed by reporter detection | ELISA, Western Blotting, IHC | Depends on conjugate |

| Tyramide Signal Amplification (TSA) | HRP (followed by labeled tyramide and reporter) | HRP-catalyzed deposition of labeled tyramide | IHC, ICC, FISH | High |

Advanced Research Applications and Methodological Enhancements

Genomic and Transcriptomic Profiling

Genomic and transcriptomic profiling techniques aim to comprehensively analyze the structure, function, and expression of genomes and transcriptomes. Biotin-labeled nucleotides, including Biotin-19-SS-dUTP, are valuable tools in these methods for generating labeled probes or libraries.

Fluorescence In Situ Hybridization (FISH) is a powerful technique used to visualize specific DNA or RNA sequences within cells and tissues. Biotin-labeled probes are commonly used in FISH and its variants. These probes are generated by incorporating biotinylated nucleotides, such as biotin-dUTP, during probe synthesis, often via PCR amplification or nick translation. sigmaaldrich.comcellco.com.brbiotium.comchem960.comuni-freiburg.denih.gov The incorporated biotin (B1667282) allows for the detection of the hybridized probe using streptavidin conjugated to a fluorophore or an enzyme that can generate a detectable signal. sigmaaldrich.comnih.govnih.gov The use of biotinylated probes in FISH enables the precise localization of target sequences on chromosomes or within cellular structures. sigmaaldrich.combiotium.com Different biotinylated dUTP variants, including those with different linker lengths like Biotin-11-dUTP and Biotin-16-dUTP, are utilized, and the linker length can influence the efficiency of incorporation and detection.

Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. In microarray experiments, labeled nucleic acid probes are hybridized to an array containing immobilized target sequences. Biotinylated nucleotides are frequently used for preparing these probes. nih.govsigmaaldrich.com During probe synthesis, typically through reverse transcription and/or PCR amplification of RNA or cDNA, biotinylated nucleotides like biotin-dUTP are incorporated. The resulting biotin-labeled cDNA or cRNA probes are then hybridized to the microarray. Detection of the hybridized probes is achieved by incubating the array with streptavidin conjugated to a fluorescent dye or an enzyme, which binds to the biotin molecules incorporated in the probes. sigmaaldrich.com This allows for the quantification of gene expression levels based on the signal intensity at each spot on the array. The use of biotinylation in microarray probe preparation is a standard method for non-radioactive labeling. cellco.com.br

Next-Generation Sequencing (NGS) technologies have revolutionized genomic and transcriptomic research by enabling high-throughput sequencing. Biotinylated nucleotides and primers are utilized in various steps of NGS library preparation, particularly for the enrichment or capture of specific nucleic acid fragments. sigmaaldrich.com Biotinylated primers can be used during PCR amplification to introduce biotin labels into the DNA fragments. Alternatively, biotinylated nucleotides like biotin-dUTP can be incorporated enzymatically into DNA. nih.gov The biotinylated DNA fragments can then be captured using streptavidin-coated beads, allowing for the isolation of target sequences or the removal of unwanted DNA. This streptavidin pull-down step is a key application of biotinylation in NGS workflows, enabling efficient enrichment and purification of library fragments. The cleavable disulfide bond in variants like this compound or Biotin-12-SS-dUTP can be particularly useful in NGS library preparation for eluting captured DNA from streptavidin beads under mild reducing conditions, which can be beneficial for downstream enzymatic reactions. chem960.com

Analysis of Protein-Nucleic Acid Interactions

Understanding how proteins interact with DNA and RNA is fundamental to deciphering gene regulation and other crucial cellular processes. Biotinylation plays a significant role in several techniques used to study these interactions.

Chromatin Immunoprecipitation (ChIP) is a technique used to identify regions of DNA that are bound by specific proteins. While traditional ChIP relies on antibodies to immunoprecipitate protein-DNA complexes, biotinylation can be incorporated into ChIP protocols in several ways. One approach involves tagging the protein of interest with a biotinylation sequence in vivo, allowing for the capture of protein-DNA complexes using streptavidin-coated beads. This method can offer advantages such as stronger binding and more stringent washing conditions, leading to improved signal-to-noise ratios. Another application involves using biotin-labeled DNA probes in pull-down assays to capture specific protein-DNA complexes. In such pull-down experiments, the high affinity of biotin for streptavidin is exploited to isolate the complexes. The presence of a cleavable disulfide bond in biotinylated nucleotides like this compound or Biotin-12-SS-dUTP would allow for the elution of the captured DNA (and associated proteins) from streptavidin beads by reducing the disulfide bond with agents like dithiothreitol (B142953) (DTT). chem960.com This provides a non-denaturing method for recovering the interacting components.

Nucleosome Reconstitution and Analysis

This compound has been utilized in studies involving nucleosome reconstitution and analysis pnas.org. The ability to incorporate this modified nucleotide into DNA allows for the creation of biotinylated DNA substrates pnas.org. These biotinylated DNA molecules can then be used to reconstitute nucleosomes in vitro pnas.org. The resulting biotinylated nucleosomes can be selectively bound to avidin-agarose affinity columns pnas.org. The presence of the cleavable disulfide bond in this compound is crucial in this application, as it permits the recovery of intact nucleosomes from the affinity column by elution with a reducing agent such as dithiothreitol pnas.org. This recovery under non-denaturing conditions is valuable for further analysis of the native structure of the nucleosomes pnas.org. For instance, studies have shown that Bio-SS-nucleosomes can bind to avidin-agarose, and a significant percentage (90%) of the bound nucleosomes can be recovered using DTT elution pnas.org. These recovered nucleosomes were found to be intact 11S particles, as assessed by velocity sedimentation pnas.org.

In nucleosome reconstitution experiments, biotinylated DNA fragments, including those potentially labeled with biotinylated nucleotides like this compound, are immobilized on streptavidin beads nih.gov. This immobilization allows for the affinity purification and identification of proteins that interact with nucleosomes under different conditions or with modified nucleosomes nih.gov.

Applications in Synthetic Biology and Molecular Engineering

While direct mentions of this compound specifically within the context of synthetic biology and molecular engineering were limited in the search results, biotinylated nucleotides, including dUTP analogs, are broadly used as tools in molecular engineering approaches. The biotin-avidin interaction, known for its high affinity, is a fundamental principle exploited in molecular engineering for linking different biomolecules or for immobilization purposes nih.govnih.gov. The incorporation of biotinylated nucleotides into DNA or RNA allows for the manipulation and detection of nucleic acids within engineered systems nih.gov. The cleavable nature of this compound's linker adds another layer of control, enabling the release of labeled nucleic acids when needed pnas.org. This characteristic can be advantageous in constructing and disassembling molecular assemblies or in purifying engineered nucleic acid constructs. For example, biotinylated nucleotides have been used in the synthesis of chemical biology tools for labeling target proteins sigmaaldrich.com.

Single-Molecule Research Techniques

Biotinylated nucleotides, such as biotin-dUTP, are frequently employed in single-molecule research techniques to label DNA for visualization and manipulation nih.govnih.govbiorxiv.org. In these techniques, DNA molecules are often tethered to a surface via a streptavidin-biotin linkage nih.govbiorxiv.org. This allows researchers to study the dynamics of individual DNA molecules and associated proteins nih.govbiorxiv.org.

While the searches primarily highlighted the use of biotin-dUTP and biotin-modified oligonucleotides in general single-molecule studies nih.govnih.govbiorxiv.org, the unique cleavable disulfide bond in this compound offers a specific advantage pnas.org. This feature allows for the release of the labeled DNA from the streptavidin-coated surface under reducing conditions, which can be beneficial for certain experimental designs or for downstream analysis where the release of the DNA is required pnas.org.

Examples of single-molecule techniques that could potentially leverage the properties of this compound include DNA fiber assays to study replication dynamics nih.gov, optical tweezers, and magnetic tweezers for manipulating individual DNA molecules nih.gov. The ability to cleave the biotin moiety could be used to detach DNA from a surface after an experiment or to isolate specific DNA molecules that have been labeled during a single-molecule process.

Investigating DNA Repair Mechanisms (e.g., TUNEL Assay)

Biotinylated dUTP is a key component in the Terminal deoxynucleotidyl transferase (TdT)-mediated dUTP Nick-End Labeling (TUNEL) assay, a widely used method for detecting DNA fragmentation, which is indicative of DNA damage and apoptosis mdpi.comcambridge.orgbasicmedicalkey.comnih.gov. The TUNEL assay works by enzymatically adding labeled nucleotides, typically biotinylated dUTP or fluorescein-labeled dUTP, to the free 3'-hydroxyl ends of fragmented DNA mdpi.comcambridge.orgnih.gov.

While the general TUNEL assay uses biotin-dUTP cambridge.orgnih.gov, the specific properties of this compound, particularly its cleavable linker, could potentially be integrated into modified TUNEL protocols or related DNA damage detection methods. For instance, in methods that involve the capture and enrichment of labeled DNA fragments, the cleavable biotin tag could facilitate the release of these fragments for further analysis after isolation pnas.org.

The TUNEL assay is used to detect both single-strand and double-strand DNA breaks cambridge.org. In the indirect TUNEL method using biotin-dUTP, the incorporated biotin is subsequently detected using a streptavidin conjugate, often linked to a fluorochrome like FITC nih.gov. The use of this compound in such a protocol would allow for the optional release of the biotinylated DNA fragments from streptavidin beads or surfaces by reduction of the disulfide bond pnas.org.

Nucleic Acid Purification and Library Preparation with Preservation of Original Template

Biotinylated nucleotides, including this compound, are valuable tools for the purification of nucleic acids pnas.orgnih.gov. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) allows for the capture of biotinylated DNA or RNA on solid supports, such as streptavidin-coated magnetic beads or affinity columns pnas.orgnih.gov. This enables the separation of labeled nucleic acids from other cellular components or unlabeled molecules pnas.org.

This compound's cleavable disulfide bond is particularly advantageous in purification protocols where the recovery of the intact, unlabeled nucleic acid is desired pnas.orgpnas.org. After capture on a streptavidin matrix via the incorporated this compound, the labeled nucleic acid can be eluted by treating the matrix with a reducing agent, which cleaves the disulfide bond and releases the nucleic acid from the biotin tag and the solid support pnas.orgpnas.org. This method has been demonstrated for the recovery of biotinylated DNA from avidin-agarose columns pnas.org.

In the context of library preparation for sequencing or other applications, incorporating this compound during synthesis or modification steps allows for the capture and purification of the desired nucleic acid molecules google.com. The subsequent cleavage of the biotin tag permits the recovery of the purified nucleic acid library, free from the immobilization tag, which can be important for downstream enzymatic reactions or analysis pnas.orgpnas.org. This approach can be used to enrich for specific nucleic acid fragments or to remove unincorporated nucleotides and other reaction components pnas.org.

Challenges and Future Directions in Biotin 19 Ss Dutp Research

Addressing Background Signal and Non-Specific Interactions

A significant challenge in using biotinylated nucleotides, including Biotin-19-SS-dUTP, is the potential for high background signal and non-specific interactions. This can arise from the ubiquitous presence of endogenous biotin (B1667282) in biological samples, which can compete with the biotinylated probe for binding to avidin (B1170675) or streptavidin conjugates used for detection or capture. nih.gov This competition can lead to false-positive signals or increased background noise, compromising assay accuracy. nih.gov

Furthermore, streptavidin, while having a high affinity for biotin, can sometimes exhibit non-specific binding to other molecules, contributing to background issues. researchgate.net In some cases, inadequate washing or blocking steps in experimental protocols can result in streptavidin amplifying signals from non-specifically bound primary antibodies, leading to false positive results or increased background signals. nih.gov

Future directions to address these challenges include the development of improved blocking methods and controls specifically optimized for assays utilizing biotin-streptavidin interactions. nih.gov Exploring alternative affinity tags with lower non-specific binding properties or developing modified streptavidin conjugates with reduced off-target interactions could also help mitigate these issues. The use of desthiobiotin, a biotin analog with a lower binding affinity that can be easily displaced by biotin, has been explored as an alternative for easier elution, which might indirectly help in reducing background from tightly bound non-target molecules. researchgate.net

Improving Incorporation Fidelity and Yield in Enzymatic Reactions

The efficient and accurate incorporation of modified nucleotides like this compound by DNA polymerases is crucial for successful labeling and downstream applications. However, the bulky nature of the biotin moiety and the linker arm can sometimes affect the fidelity and yield of enzymatic reactions such as PCR, nick translation, or primer extension. acs.orgresearchgate.net DNA polymerases exhibit high substrate specificity, and the incorporation efficiency of modified nucleotides can vary depending on the enzyme used and the specific modification. researchgate.net

Studies have investigated the ability of different DNA polymerases to incorporate modified dUTP derivatives. While some polymerases, particularly exonuclease-deficient variants, show better acceptance of nucleotide analogs, others, like Taq polymerase, might be less proficient. researchgate.netvu.lt The presence of a 3′-5′ exonuclease (proofreading) activity in some polymerases can also interfere with the incorporation and extension of unnatural nucleotides due to their removal by the proofreading mechanism. vu.ltpromega.co.jp

Development of Novel this compound Derivatives for Enhanced Functionality

The design and synthesis of novel this compound derivatives offer opportunities to enhance its functionality and expand its applications. Modifying the linker arm or the biotin moiety could lead to improved enzymatic incorporation, altered binding properties, or the introduction of additional functionalities.

For example, variations in linker length, bulk, and flexibility can influence how well polymerases accept the modified nucleotide. researchgate.net Exploring different cleavable linkers, beyond the disulfide bond, could also provide alternative release mechanisms compatible with different experimental conditions. Photocleavable biotinylated nucleotides, for instance, have been developed, allowing for the release of labeled DNA upon irradiation with UV light, avoiding the need for chemical reducing agents. nih.gov

Future directions include synthesizing derivatives with optimized linker chemistry for improved polymerase acceptance and exploring conjugates with other reporter molecules or functional groups alongside biotin for multiplexed applications or novel detection strategies. rsc.org

Integration with High-Throughput and Automated Research Workflows

Integrating the use of this compound into high-throughput and automated research workflows is essential for increasing efficiency, reproducibility, and scale in various molecular biology applications. Many workflows, such as those involving DNA labeling, purification, and detection, are amenable to automation. nih.govmoleculardevices.comnews-medical.netbiorxiv.org

Automated platforms can handle a large number of samples simultaneously, significantly increasing throughput and reducing labor-intensive manual steps. nih.govmoleculardevices.combiorxiv.org This is particularly relevant for applications like high-throughput screening, large-scale genomics or proteomics studies, and clinical diagnostics. biorxiv.orgnih.gov

Challenges in this area involve adapting existing protocols using this compound for compatibility with automated liquid handling systems and integrated platforms. This may require optimizing reaction volumes, incubation times, and washing steps to ensure efficient labeling and minimal background in an automated format. nih.govnews-medical.netbiorxiv.org

Future efforts will focus on developing standardized, automated protocols for common applications of this compound, such as DNA labeling for PCR or probe-based assays, and integrating these into end-to-end automated workflows. moleculardevices.comnews-medical.net The development of pre-अलीकेटेड reagents and kits specifically designed for automated platforms could further facilitate this integration. fishersci.com

Computational Modeling and Simulation of this compound Interactions

Computational modeling and simulation can play a valuable role in understanding the behavior of this compound at a molecular level and guiding the development of improved derivatives and protocols. These approaches can provide insights into the interactions of this compound with enzymes, DNA, and affinity proteins like streptavidin. acs.orgbiorxiv.org

Molecular dynamics simulations, for example, can be used to study the conformational flexibility of the linker arm and how it affects the presentation of the biotin moiety for enzyme recognition or streptavidin binding. acs.org Docking studies can help predict the binding orientation and affinity of this compound within the active site of DNA polymerases, potentially revealing structural features that influence incorporation fidelity and yield. researchgate.net

Computational modeling can also assist in the rational design of novel Biotin-SS-dUTP derivatives by predicting the impact of structural modifications on their properties and interactions. mdpi.com This can help prioritize synthesis efforts and reduce the need for extensive experimental screening.

Future directions involve applying more sophisticated computational models to simulate complex biological systems involving this compound, such as its incorporation into DNA during replication or its interaction with protein complexes. nih.govnih.gov Integrating computational predictions with experimental data will be crucial for a deeper understanding and optimization of this compound-based technologies.

Q & A

Q. What methodological considerations are critical when incorporating Biotin-19-SS-dutp into DNA fragmentation assays for apoptosis studies?

this compound is a nucleotide analog used to label DNA breaks via terminal deoxynucleotidyl transferase (TdT)-mediated nick-end labeling. Key methodological considerations include:

- Specificity Controls : Include negative controls (e.g., omission of TdT enzyme) to distinguish true apoptosis from nonspecific labeling .

- Protease Pretreatment : Optimize protease digestion time to permeabilize nuclear membranes without over-digesting tissue architecture, which preserves in situ localization .

- Detection Sensitivity : Use avidin-conjugated peroxidase with chromogenic substrates for single-cell resolution. Validate with positive controls (e.g., thymus tissue sections with known apoptosis rates) .

Q. How should researchers design experiments to validate the purity and stability of synthesized this compound?

- Purity Assessment : Employ reverse-phase HPLC with UV detection (260 nm) to verify the absence of unincorporated biotin or dutp byproducts .

- Stability Testing : Store aliquots at –80°C and perform periodic mass spectrometry (MS) to detect disulfide bond reduction or hydrolysis under varying pH/temperature conditions .

- Functional Validation : Compare labeling efficiency in apoptosis models (e.g., intestinal crypt cells) against commercial kits to confirm activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound labeling results and caspase activity assays in heterogeneous cell populations?

Discrepancies may arise due to differences in apoptosis stages (early DNA fragmentation vs. late caspase activation) or non-apoptotic DNA breaks. Methodological solutions include:

- Time-Course Experiments : Sample cells at multiple timepoints to align detection windows for both methods .

- Multiplex Assays : Combine in situ labeling with immunofluorescence for cleaved caspases to correlate spatial and temporal patterns .

- Data Normalization : Use cluster analysis to account for tissue heterogeneity, as apoptosis often occurs in localized regions .

Q. What strategies optimize the use of this compound in co-labeling experiments with other probes (e.g., fluorescent antibodies)?

- Sequential Labeling : Perform TdT-mediated labeling first, followed by antibody incubations, to avoid steric hindrance between avidin-peroxidase complexes and epitopes .

- Cross-Reactivity Checks : Pre-block tissues with avidin/biotin blocking kits to prevent nonspecific binding .

- Signal Separation : Use peroxidase substrates with distinct emission spectra (e.g., DAB for brown precipitate and Vector® VIP for purple) alongside fluorophore-conjugated secondary antibodies .

Q. How should researchers address challenges in quantifying this compound labeling in tissues with high background autofluorescence?

- Spectral Unmixing : Use multispectral imaging to distinguish autofluorescence from chromogenic signals .

- Alternative Detection : Replace peroxidase with alkaline phosphatase-conjugated avidin and Fast Red substrate, which emits in red wavelengths less prone to autofluorescence interference .

- Algorithmic Correction : Apply background subtraction algorithms (e.g., rolling-ball) in image analysis software to isolate true positive signals .

Experimental Design & Data Analysis

Q. What statistical approaches are appropriate for analyzing clustered apoptosis patterns detected via this compound?

- Spatial Autocorrelation : Use Moran’s I or Ripley’s K-function to quantify clustering intensity in tissue sections .

- Regression Models : Apply generalized linear mixed models (GLMMs) to account for regional variability (e.g., crypt-villus axis in intestinal epithelia) .

- Machine Learning : Train convolutional neural networks (CNNs) on annotated images to automate cluster identification and reduce observer bias .

Q. How can researchers ensure reproducibility when adapting this compound protocols across diverse model systems (e.g., 3D organoids vs. tissue slices)?

- Protocol Calibration : Titrate TdT enzyme concentrations and incubation times for each model to maintain signal-to-noise ratios .

- Inter-Lab Validation : Share positive control samples (e.g., UV-irradiated organoids) between labs to standardize detection thresholds .

- Documentation Standards : Follow BioTAP guidelines to report methodological variables (e.g., protease batch, substrate lot numbers) in sufficient detail for replication .

Contradictory Data & Interpretation

Q. How should researchers interpret conflicting results between this compound labeling and flow cytometry-based apoptosis assays (e.g., Annexin V)?

- Mechanistic Divergence : Annexin V detects phosphatidylserine exposure (early apoptosis), while this compound marks late-stage DNA breaks. Use time-lapse studies to map event sequences .

- Fixation Artifacts : Ethanol fixation in labeling protocols may alter membrane permeability, reducing Annexin V binding. Compare fresh vs. fixed samples .

- Quantitative Thresholds : Establish model-specific cutoff values for "positive" labeling via receiver operating characteristic (ROC) curves against morphological criteria .

Novel Applications & Future Directions

Q. Can this compound be adapted for non-apoptotic DNA damage studies, such as genome editing or radiation biology?

- CRISPR-Cas9 Integration : Co-localize Cas9-induced double-strand breaks with this compound labeling to visualize editing efficiency in real time .

- Ionizing Radiation Models : Apply the protocol to irradiated tissues (e.g., zebrafish embryos) to map spatial patterns of DNA repair .

- Limitations : The disulfide linker (SS) may reduce stability under high glutathione conditions, necessitating linker-modified analogs for redox-active environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.